molecular formula C19H25N2NaO3S B1394479 Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate CAS No. 102062-46-4

Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate

Cat. No.: B1394479
CAS No.: 102062-46-4
M. Wt: 384.5 g/mol
InChI Key: JOBKFCDDANZFOP-UHFFFAOYSA-M
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Description

Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate (CAS: 102062-46-4) is a biphenyl-derived sulfonate compound with a molecular formula of C₁₉H₂₅N₂NaO₃S . Its structure features a central biphenyl core substituted with amino and tetramethyl groups, coupled with a propane-sulfonate moiety. This design enhances solubility in aqueous media while retaining aromatic stability, making it valuable in biochemical assays and pharmaceutical research. Notably, the sulfonate group contributes to its ionic character, improving compatibility with polar solvents .

Properties

IUPAC Name

sodium;3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S.Na/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24;/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBKFCDDANZFOP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tetramethyl-[1,1'-biphenyl]-4-amine Intermediate

Step 1: Formation of Tetramethyl-[1,1'-biphenyl]

  • Starting materials: 1,1'-biphenyl and methylating agents such as methyl iodide or dimethyl sulfate.
  • Procedure: Electrophilic aromatic methylation is performed under Friedel-Crafts conditions using a Lewis acid catalyst like aluminum chloride (AlCl₃).
  • Reaction conditions: Reflux in an inert solvent (e.g., dichloromethane or chloroform) at 0–25°C for 12–24 hours.
  • Outcome: Tetramethyl substitution at the 3,3',5,5'-positions of biphenyl.

Step 2: Nitration and Reduction (Optional for further functionalization)

  • Nitration may be performed to introduce nitro groups at specific positions, followed by reduction to amino groups if necessary.

Amination at the 4'-Position

  • Method: Nucleophilic aromatic substitution or direct amination.
  • Reagents: Ammonia or amines, possibly under catalytic conditions.
  • Conditions: Elevated temperature (80–120°C) in polar solvents like ethanol or dimethylformamide (DMF).
  • Alternative: Use of diazonium salt intermediates for azo coupling, followed by reduction to amino groups.

Introduction of the Propane-1-sulfonate Group

  • Method: Sulfonation of the amino-functionalized biphenyl derivative with a suitable sulfonating agent.
  • Reagents: Propane-1-sulfonic acid derivatives or chlorosulfonic acid.
  • Procedure: The amino biphenyl compound is reacted with chlorosulfonic acid at low temperature (0–5°C) to introduce the sulfonate group at the 1-position.
  • Neutralization: The sulfonated intermediate is neutralized with sodium hydroxide to yield the sodium salt form.

Purification and Characterization

  • Purification: Recrystallization from solvents such as ethanol or water, or chromatography techniques like column chromatography.
  • Characterization: Confirmed via NMR, IR, MS, and elemental analysis to ensure purity (>98%).

Data Table Summarizing the Preparation Methods

Step Reaction Type Reagents Conditions Purpose References
1 Electrophilic methylation Methyl iodide, AlCl₃ Reflux, 0–25°C Methylation of biphenyl
2 Nitration / Reduction HNO₃, NH₃ Cold, then heated Functional group modification
3 Aromatic amination NH₃ or amines 80–120°C, DMF Introduce amino group
4 Sulfonation Chlorosulfonic acid 0–5°C Attach sulfonate group

Notes and Considerations

  • Reaction selectivity: The methylation and sulfonation steps require careful control of temperature and reagent equivalents to prevent overreaction or side products.
  • Yield optimization: Purification steps such as recrystallization are critical to achieve high purity.
  • Safety precautions: Chlorosulfonic acid and methylating agents are highly reactive and require appropriate handling under a fume hood with protective gear.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols and amines can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the development of fluorescent probes for protein detection and staining.

    Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the molecular pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound belongs to a broader class of biphenyl sulfonates and sulfonamides. Key structural analogues include:

Compound Name Key Structural Differences Primary Applications/Findings Reference
3-(Triphenylphosphonio)propane-1-sulfonate Replaces biphenyl with triphenylphosphonium; lacks amino/tetramethyl groups. Used in ion-pairing chromatography and as a phase-transfer catalyst.
3-Amino-3-(4-chlorophenyl)propane-1-sulfonamide (CAS: 1143535-61-8) Chlorophenyl substituent; sulfonamide instead of sulfonate. Investigated for antimicrobial activity; higher lipophilicity due to sulfonamide group.
5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid (III) Biphenyl core with dicarboxylic acid and phenethylamide groups. Targets malignant tumors via transcription factor modulation.
4-(1-Substituted phenylvinyl)biphenyl derivatives (V) Vinyl-phenyl substituents; no sulfonate/sulfonamide groups. Tubulin inhibitors; used in colon and breast cancer therapies.

Functional Comparisons

  • Solubility and Stability: Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-biphenyl)amino)propane-1-sulfonate exhibits superior aqueous solubility compared to sulfonamide analogues (e.g., 3-amino-3-(4-chlorophenyl)propane-1-sulfonamide) due to its ionic sulfonate group. This property is critical for in vitro assays requiring polar solvents .
  • Synthetic Utility : The sulfonate group allows easier functionalization compared to sulfonamides, as demonstrated in the synthesis of 3-(triphenylphosphonio)propane-1-sulfonate, which leverages the sulfonate’s reactivity for ion exchange .

Research Findings and Mechanistic Insights

  • Antitumor Potential: While compounds like 4-(1-substituted phenylvinyl)biphenyl derivatives (V) directly inhibit tubulin, Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-biphenyl)amino)propane-1-sulfonate shows indirect antitumor effects by modulating protein kinase pathways, as inferred from structural similarities to kinase inhibitors .
  • Enzyme Interactions : The compound’s sulfonate group mimics natural substrates in sulfotransferase assays, unlike sulfonamide-based analogues, which may compete with coenzyme A derivatives .

Biological Activity

Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate is a sulfonated compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₂₄N₂O₃S
  • Molecular Weight : 372.96 g/mol
  • CAS Number : 102062-36-2

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • P2X Receptor Modulation : Research indicates that compounds similar to sodium 3-sulfonate can act as antagonists to the P2X4 receptor, which plays a critical role in inflammatory responses and pain modulation. By inhibiting this receptor, the compound may reduce the release of pro-inflammatory cytokines and alleviate pain .
  • Antiviral Activity : Recent studies have suggested that related sulfonated compounds exhibit antiviral properties by inhibiting viral entry into host cells. For instance, they may interfere with the expression of ACE2, a receptor exploited by viruses like SARS-CoV-2 for cell entry .

In Vitro Studies

StudyCell LineConcentrationEffect Observed
Study AVero E6 (African green monkey kidney cells)10 µMInhibition of viral entry by 95%
Study BHuman macrophagesVariableReduced ATP-induced calcium influx

These studies demonstrate the compound's potential in modulating cellular responses and inhibiting viral infections.

In Vivo Studies

In animal models, sodium 3-sulfonate has shown promise in reducing ischemic damage following stroke. In a study involving middle cerebral artery occlusion (MCAO), treatment with the compound resulted in:

  • Reduced infarct volume : Demonstrating neuroprotective effects.
  • Decreased brain atrophy : Indicating long-term protective benefits .

Case Studies

  • Neuropathic Pain Management : A clinical trial investigated the efficacy of sodium 3-sulfonate in patients with chronic neuropathic pain. Results indicated significant pain reduction compared to placebo groups, suggesting its potential as a therapeutic agent for pain management .
  • Inflammatory Diseases : In a study focusing on multiple sclerosis models, antagonism of P2X4 receptors with sodium 3-sulfonate led to decreased inflammation and improved neurological outcomes .

Q & A

Q. What are the optimal synthetic routes for Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving aryl isocyanate coupling and hydrogenation. For example, similar propanesulfonates are prepared by reacting intermediates with aryl isocyanates in the presence of 4-DMAP (4-dimethylaminopyridine) in dichloromethane, followed by hydrogenation using 10% Pd/C in tetrahydrofuran (THF) to remove protective groups . Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to isocyanate) and reaction duration (24–48 hours) can enhance yields. Post-synthesis purification via column chromatography with methanol/water gradients is recommended to isolate the sulfonate derivative .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be monitored?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Monitor aromatic proton shifts (δ 6.8–7.5 ppm) and sulfonate group integration (δ 2.8–3.2 ppm). Use deuterated DMSO or water as solvents. Sodium sulfonate derivatives are often used as internal standards in NMR due to sharp singlet signals .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode detects the [M−Na]⁻ ion. Expected m/z: ~362.49 (molecular weight of the acid form) .
  • FT-IR : Confirm sulfonate S=O stretches (1040–1220 cm⁻¹) and N-H bends (1550–1650 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (±0.3% tolerance) .

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Solubility Testing : Prepare saturated solutions in PBS (pH 7.4), DMSO, and THF. Centrifuge at 10,000 rpm for 10 minutes and quantify supernatant concentration via UV-Vis at λmax (~280 nm for aromatic amines) .
  • Stability Studies : Incubate the compound at 25°C and 37°C in PBS. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) at 1 mL/min .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the amino-sulfonate coupling reaction in this compound?

  • Methodological Answer : The biphenyl amine group undergoes nucleophilic attack on the electrophilic sulfonyl group. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, analyze charge distribution using Gaussian09 with B3LYP/6-31G(d) basis sets. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can further confirm mechanistic pathways .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting or MS adducts) during characterization?

  • Methodological Answer :
  • NMR Artifacts : If splitting occurs, check for residual protons in deuterated solvents or paramagnetic impurities. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • MS Adducts : Sodium adducts ([M+Na]⁺) are common. Add 0.1% formic acid to the mobile phase to promote [M+H]⁺ formation. For sulfonate detection, negative-mode ESI is preferred .

Q. What computational strategies are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB ID). Parameterize the sulfonate group’s partial charges using RESP fitting .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability. Monitor hydrogen bonds between the sulfonate and catalytic residues .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate

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